molecular formula C16H24Cl2N4O B1519601 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride CAS No. 1170167-74-4

1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride

Cat. No. B1519601
CAS RN: 1170167-74-4
M. Wt: 359.3 g/mol
InChI Key: GJTISIOGZZGHEN-UHFFFAOYSA-N
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Description

“1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride” is a chemical compound used for proteomics research . It is available for purchase from various biotechnology companies .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C16H24Cl2N4O . Its average mass is 359.294 Da and its monoisotopic mass is 358.132721 Da .

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of 1,2,4-triazole and oxadiazole, similar to the queried compound, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, suggesting potential applications of the queried compound in developing new antimicrobial agents (Bektaş et al., 2007).

Pharmacological Evaluation

Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and investigated their antidepressant and antianxiety activities. This implies that compounds structurally related to the queried chemical could have potential applications in neurological disorder treatments (Kumar et al., 2017).

Anticonvulsant Activity

Harish et al. (2014) explored the anticonvulsant activity of 2-methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives, finding several compounds with potent anticonvulsant properties. This suggests potential applications in epilepsy treatment for compounds with similar structures (Harish et al., 2014).

Tuberculostatic Activity

Foks et al. (2004) synthesized and tested derivatives of 1,3,4-oxadiazole and 1,2,4-triazole for their tuberculostatic activity, indicating the potential of structurally related compounds in treating tuberculosis (Foks et al., 2004).

Crystal Structure and Biological Evaluation

Sanjeevarayappa et al. (2015) focused on the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, highlighting the methodological approach to understanding the structure-activity relationships of such compounds (Sanjeevarayappa et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As it is used in proteomics research , it may interact with proteins in some way, but further details would require more specific information or research.

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein function or structure.

properties

IUPAC Name

3-(4-methylphenyl)-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O.2ClH/c1-13-4-6-14(7-5-13)16-18-15(21-19-16)3-2-10-20-11-8-17-9-12-20;;/h4-7,17H,2-3,8-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTISIOGZZGHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
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1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
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1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride

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